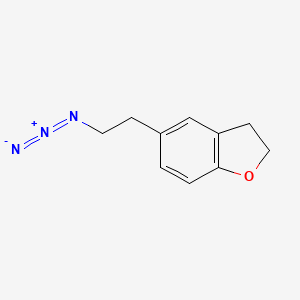

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran

Descripción general

Descripción

Azidoethyl groups are commonly used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . For example, 5-(2-Azidoethyl)uridine is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

While specific synthesis methods for “5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran” were not found, azidoethyl groups have been used in the synthesis of various compounds. For instance, a study described the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate .Chemical Reactions Analysis

Azidoethyl groups can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is commonly used in click chemistry to create a variety of organic compounds.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

A novel, efficient, organic process involving a photocatalyst-free visible light-triggered decomposition of α-azidochalcones, followed by intramolecular cyclization, is described for synthesizing structurally diverse benzofurans in high yields, showcasing the compound's utility in constructing benzofuran-based molecular architectures (Borra, Chandrasekhar, Khound, & Maurya, 2017). Additionally, the synthesis of 2-azidomethyl benzofurans/indoles via a highly regioselective Ag(i)-catalyzed process from linear and readily available hydroxyl/amino-phenyl propargyl alcohols demonstrates the compound's versatility in organic synthesis, offering a base for further functionalization (Kumar, Kumar, Kant, & Reddy, 2016).

Antimicrobial and Anti-inflammatory Activities

Several studies have reported on the synthesis and evaluation of benzofuran derivatives for their antimicrobial and anti-inflammatory properties. Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and found to exhibit significant antimicrobial activity, along with potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2013). This highlights the potential therapeutic applications of benzofuran derivatives in treating infections and inflammation.

Anticancer and Analgesic Activities

Synthesis of benzofuran pyrazole heterocycles demonstrated preliminary screening for their analgesic and anti-inflammatory activities, indicating the potential of these compounds in pain management (Kenchappa & Bodke, 2020). Although not directly related to 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran, these findings suggest the broader applicability of benzofuran derivatives in developing new analgesic and potentially anticancer agents.

Antioxidant Activity

Research on 5,7-Di-tert-butyl-3-aryl-3H-benzofuran-2-ones explored their potential antioxidant activity, highlighting the structural requirements for optimizing the hydrogen-donor propensity of antioxidants. This work points towards the importance of benzofuran derivatives in the development of novel antioxidants (Lundgren et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

5-(2-azidoethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEWEFMYMCKRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

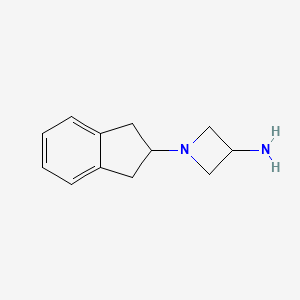

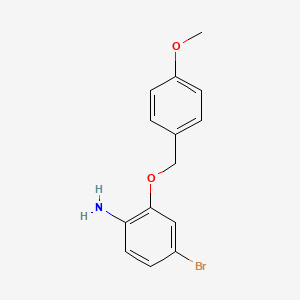

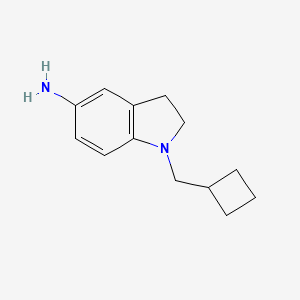

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)